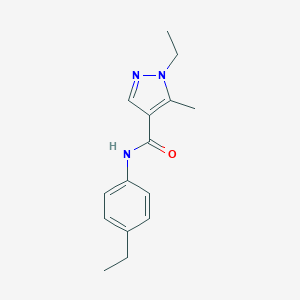
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. EPMC belongs to the pyrazole carboxamide family and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The exact mechanism of action of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide may reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal models, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation, pain, and fever. 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in lab experiments is that it exhibits a wide range of pharmacological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide. One potential avenue of research is to investigate the molecular targets of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and its mechanism of action. This could help to elucidate the pharmacological effects of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and identify potential therapeutic targets. Another future direction is to investigate the potential use of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in humans.
合成方法
The synthesis of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl hydrazinecarboxylate and acetic anhydride. The resulting product is then purified through recrystallization. The yield of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is typically around 70%, and the purity can be determined by thin-layer chromatography and melting point analysis.
科学研究应用
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.33 g/mol |
IUPAC 名称 |
1-ethyl-N-(4-ethylphenyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-4-12-6-8-13(9-7-12)17-15(19)14-10-16-18(5-2)11(14)3/h6-10H,4-5H2,1-3H3,(H,17,19) |
InChI 键 |
IZMQWXYURVVOOG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)CC)C |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)


![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)

![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)


